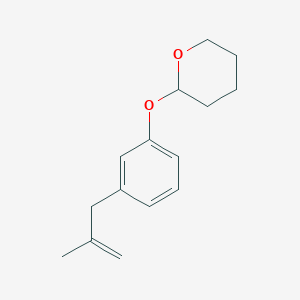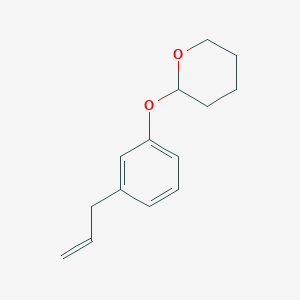
2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
説明
2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a bromine atom, a tetrahydropyran ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the bromination of a suitable precursor, followed by the introduction of the tetrahydropyran-2-yloxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane derivative.
科学的研究の応用
2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.
作用機序
The mechanism of action of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-(3-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of the tetrahydropyran ring.
2-Bromo-3-(3-hydroxyphenyl)-1-propene: Contains a hydroxyl group instead of the tetrahydropyran ring.
2-Bromo-3-(3-ethoxyphenyl)-1-propene: Features an ethoxy group instead of the tetrahydropyran ring.
Uniqueness
The presence of the tetrahydropyran-2-yloxy group in 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, potentially leading to unique applications and effects.
特性
IUPAC Name |
2-[3-(2-bromoprop-2-enyl)phenoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWJSMBKFMWXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)OC2CCCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198192 | |
| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-71-4 | |
| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)




![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate](/img/structure/B6335672.png)
